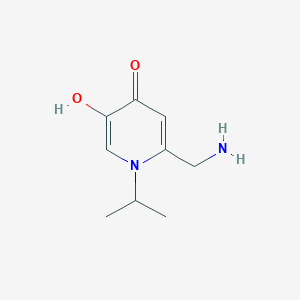
2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an aminomethyl group, a hydroxy group, and a propan-2-yl group attached to a dihydropyridinone ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aldehyde with an aminomethyl ketone in the presence of a base. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydropyridine derivative using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydropyridine derivative.
Substitution: Formation of substituted aminomethyl derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)-5-hydroxy-1-(methyl)-1,4-dihydropyridin-4-one
- 2-(Aminomethyl)-5-hydroxy-1-(ethyl)-1,4-dihydropyridin-4-one
- 2-(Aminomethyl)-5-hydroxy-1-(butyl)-1,4-dihydropyridin-4-one
Uniqueness
2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-hydroxy-1-propan-2-ylpyridin-4-one |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)11-5-9(13)8(12)3-7(11)4-10/h3,5-6,13H,4,10H2,1-2H3 |
Clave InChI |
HZNCFQXGYALNCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C(=O)C=C1CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


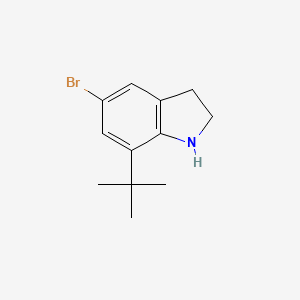


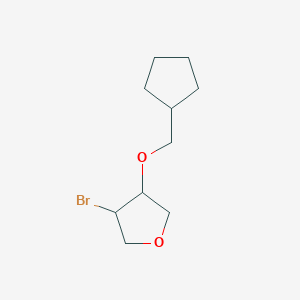
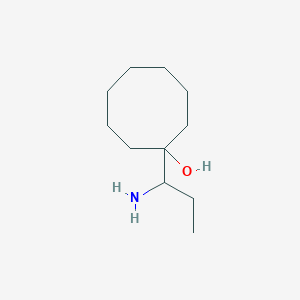
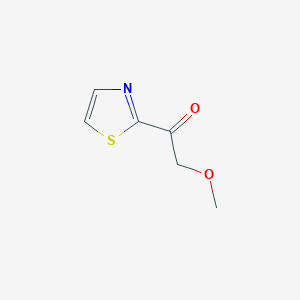
![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
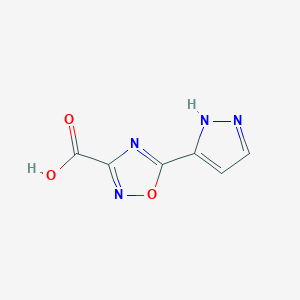

![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
